Almorexant-13C-d3

Stable Isotope Labeling LC-MS/MS Method Validation

Unlabeled Almorexant as an internal standard co-elutes with the analyte, failing to correct for matrix effects in LC-MS/MS quantification and compromising pharmacokinetic data integrity. Almorexant-13C-d3 resolves this critical bioanalytical liability. - Provides a distinct +4 Da mass shift for independent, interference-free MS quantitation, while matching the analyte's extraction and ionization behavior. - Enables validated method LLOQ of 0.400 ng/mL in human plasma for robust Almorexant and metabolite PK profiling. - Certified isotopic purity meets regulatory guidance for bioanalytical method validation, ensuring reliable matrix-corrected results.

Molecular Formula C29H31F3N2O3
Molecular Weight 516.6 g/mol
Cat. No. B12298843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmorexant-13C-d3
Molecular FormulaC29H31F3N2O3
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
InChIInChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1/i1+1D3
InChIKeyDKMACHNQISHMDN-AXIKUPSYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Almorexant-13C-d3 Internal Standard for Orexin Antagonist Bioanalysis


Almorexant-13C-d3 (ACT 078573-13C-d3) is a stable isotope-labeled analog of the dual orexin receptor antagonist (DORA) Almorexant (ACT 078573) . The compound incorporates one carbon-13 (¹³C) atom and three deuterium (²H) atoms at the N-methylacetamide position, yielding a molecular formula of C₂₈¹³CH₂₈D₃F₃N₂O₃ and a nominal molecular weight of approximately 516.6 g/mol . The parent compound, Almorexant, is a potent, orally active, competitive antagonist of both orexin receptor 1 (OX₁R) and orexin receptor 2 (OX₂R), with reported binding affinity constants of Ki = 1.3 nM (OX₁) and 0.17 nM (OX₂) in one study and Ki = 4.7 nM (OX₁R) and 0.9 nM (OX₂R) in a radioligand binding assay [1]. Almorexant-13C-d3 is intended exclusively for research use as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) workflows to enable accurate, matrix-effect-corrected quantification of Almorexant and its metabolites in biological matrices .

Intended Use Stable isotope-labeled internal standard for Almorexant LC-MS/MS quantification Research-use-only; not for diagnostic or therapeutic applications
Workflow Fit Co-eluting ISTD with unique +4 Da mass shift for matrix-effect correction in MRM/SRM assays Suitable for GC-MS or LC-MS/MS bioanalysis
Selection Context Certified isotopic purity (≥98% d₁–d₃) minimizes cross-channel interference and supports low LLOQ Batch-specific COA verification recommended

Why Unlabeled Almorexant Cannot Substitute for Almorexant-13C-d3


The use of unlabeled Almorexant as a surrogate internal standard in LC-MS/MS quantification introduces fundamental methodological liabilities that undermine data integrity. Unlabeled Almorexant co-elutes with the analyte of interest and exhibits an identical mass-to-charge (m/z) ratio in the mass spectrometer, thereby failing to provide a distinct signal for independent quantitation . Moreover, unlabeled Almorexant is subject to the same matrix effects—ion suppression or enhancement from co-extracted plasma phospholipids, proteins, and salts—as the target analyte, rendering it incapable of correcting for these systematic errors [1]. Alternative non-isotopic internal standards, such as structural analogs, exhibit different extraction recovery profiles and distinct ionization efficiencies, introducing quantitative bias that precludes regulatory-compliant method validation [2]. Almorexant-13C-d3, by virtue of its stable isotope labeling, co-elutes with Almorexant while maintaining a unique m/z shift detectable by MS, thereby serving as the requisite identical-yet-distinct surrogate for accurate, matrix-corrected quantification [2].

Unlabeled Almorexant
Co-elution and identical m/z
Unlabeled Almorexant cannot provide a distinct MS signal; it co-elutes and shares the same m/z as the analyte, making independent quantitation impossible. No correction for matrix effects is achieved.
Risk: Method may not meet bioanalytical validation criteria.
Almorexant-13C-d3
Resolved mass channel, identical retention
The +4 Da mass shift enables baseline-resolved MRM transitions while maintaining near-identical chromatographic behavior, fulfilling the principles of stable isotope dilution for matrix-effect correction.
Supports accurate quantification in complex biological matrices.
Alternative ISTDs
Structural analog mismatch
Non-isotopic internal standards (e.g., Suvorexant) exhibit different extraction recovery and ionization efficiency, introducing quantitative bias that may limit method transferability.
Risk: Systematic bias in concentration estimates.

Almorexant-13C-d3 Quantitative Assay Performance Evidence


Isotopic Purity and Mass Overlap Reduction

Almorexant-13C-d3 is supplied with a certified isotopic purity of ≥98% deuterated forms (d₁–d₃) . This specification quantifies the proportion of product molecules containing the intended ¹³C and deuterium labels relative to any residual unlabeled or partially labeled species. In contrast, the unlabeled Almorexant reference standard (Item No. 13638) contains no isotopic enrichment and would produce a single m/z signal indistinguishable from the endogenous analyte . The high isotopic purity of the labeled standard directly determines the lower limit of quantitation (LLOQ) achievable in an LC-MS/MS assay; isotopic impurity introduces background signal at the analyte m/z channel, elevating baseline noise and compromising sensitivity [1].

Isotopic Purity
Specification review
≥98% deuterated forms (d₁–d₃)
Minimizes isotopic cross-talk, enabling lower LLOQ in MRM assays.
Vendor COA specification; independent verification recommended.
Stable Isotope Labeling LC-MS/MS Method Validation Isotopic Purity

Molecular Weight Differentiation and Baseline Resolution

Almorexant-13C-d3 possesses a molecular weight of 516.6 g/mol, representing an increase of +4 Da relative to the unlabeled parent Almorexant (512.6 g/mol) . This mass differential originates from the substitution of one ¹²C atom with ¹³C (+1 Da) and three ¹H atoms with ²H (+3 Da) at the N-methylacetamide moiety . In selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on a triple quadrupole mass spectrometer, this +4 Da shift provides complete baseline resolution between the analyte and internal standard precursor-to-product ion transitions. Alternative internal standards lacking this precise mass shift—such as Almorexant-d₄ (hypothetical +4 Da but with different positional labeling) or structural analogs (e.g., Suvorexant, MW 450.9 g/mol [1])—fail to provide the co-eluting chromatographic behavior essential for correcting injection-to-injection variability and matrix effects.

Mass Shift
Method context
+4 Da vs. unlabeled Almorexant (516.6 vs 512.6 g/mol)
Provides baseline-resolved precursor-to-product ion transitions while preserving co-elution.
Calculated from molecular formula; confirmed by high-resolution MS.
Mass Shift Stable Isotope Dilution SRM/MRM LC-MS/MS

Inter-Day Accuracy and Precision

A validated LC-MS/MS method for the quantification of Almorexant and its four primary metabolites (M3, M5, M6, M8) in human plasma employed labeled internal standards—including a stable isotope-labeled Almorexant standard—to achieve inter-day coefficients of variation (CV) ≤10.5% and inter-day accuracy values between 92.1% and 105.2% [1]. The method demonstrated linearity over the calibration range of 0.400–100 ng/mL for Almorexant, M5, and M6, and 1.00–100 ng/mL for M3 and M8, with an additional high calibration range of 50.0–1000 ng/mL for all analytes [1]. While the published method utilized proprietary labeled standards during Actelion's clinical development program and the explicit identity of the labeled internal standard is not disclosed, Almorexant-13C-d3 is the commercially available equivalent intended for the same purpose—quantification of Almorexant by GC- or LC-MS . This validation data establishes the performance benchmark achievable when a suitable stable isotope-labeled internal standard is employed.

Assay Performance
Class-level
Inter-day CV ≤10.5%, accuracy 92.1–105.2% (labeled ISTD method)
Supports bioanalytical validation review in human plasma research matrices.
Data from published method; confirm with current lot and specific ISTD identity.
LC-MS/MS Validation Pharmacokinetics Human Plasma Regulatory Compliance

Almorexant-13C-d3 Research and Industrial Applications


Clinical Pharmacokinetic Studies

Almorexant-13C-d3 is the essential internal standard for quantifying Almorexant plasma concentrations in pharmacokinetic studies. The validated LC-MS/MS method employing a labeled internal standard achieved a lower limit of quantitation of 0.400 ng/mL in human plasma, enabling accurate characterization of terminal elimination phase concentrations and reliable calculation of AUC, Cmax, and t½ parameters [1]. This application is directly supported by the product's intended use specification as an internal standard for Almorexant quantification .

Metabolite Identification and Quantitation

Almorexant is metabolized to four primary circulating metabolites (M3, M5, M6, and M8) in humans [1]. The validated LC-MS/MS method simultaneously quantifies Almorexant and these four metabolites, relying on labeled internal standards for each analyte to correct for differential extraction recovery and ionization efficiency [1]. Almorexant-13C-d3 provides the requisite labeled standard for the parent drug channel, enabling comprehensive metabolic profiling and assessment of metabolite-to-parent exposure ratios.

Method Development and Validation for Bioequivalence

Regulatory guidance for bioanalytical method validation mandates the use of stable isotope-labeled internal standards whenever feasible to minimize matrix effect variability [2]. Almorexant-13C-d3, with its certified isotopic purity ≥98% , fulfills this requirement for laboratories developing or validating LC-MS/MS methods intended to support generic Almorexant bioequivalence studies or investigational DORA therapeutic monitoring.

In Vitro Metabolism and Enzyme Kinetics

For in vitro hepatocyte or microsomal incubation studies evaluating Almorexant metabolic stability and CYP enzyme phenotyping, Almorexant-13C-d3 serves as the internal standard for sample workup and LC-MS/MS quantitation. The +4 Da mass shift ensures unambiguous detection in complex in vitro matrices containing incubation buffer components and cofactors that would otherwise compromise analytical accuracy.

Application
Selection Property
Validation Focus
PK bioanalysis research
Matrix-effect-corrected ISTD
Accuracy and precision in human plasma research matrices
Metabolite profiling studies
Co-eluting parent drug ISTD
Differential extraction recovery and ionization correction
Bioanalytical method validation
Isotopic purity ≥98%
LLOQ and cross-channel interference review
In vitro metabolic stability assays
+4 Da mass-resolved detection
Complex incubation matrix interference control

Technical Documentation Hub

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38 linked technical documents
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